molecular formula C21H19NO3 B2874875 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097896-45-0

1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2874875
CAS No.: 2097896-45-0
M. Wt: 333.387
InChI Key: OZHLRDMCEDNEPG-UHFFFAOYSA-N
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Description

The compound 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a pyrrolidine derivative featuring two distinct benzofuran-based substituents. The pyrrolidine core is substituted at position 1 with a benzofuran-2-carbonyl group and at position 3 with a 2,3-dihydrobenzofuran-5-yl moiety. This structural combination introduces both aromaticity (from benzofuran) and partial saturation (from dihydrobenzofuran), which may influence its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-21(20-12-15-3-1-2-4-19(15)25-20)22-9-7-17(13-22)14-5-6-18-16(11-14)8-10-24-18/h1-6,11-12,17H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHLRDMCEDNEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a novel compound derived from benzofuran, a class of organic compounds known for their significant biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can be represented as follows:

C18H17NO2\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a pyrrolidine ring linked to two benzofuran moieties, which are known for their diverse pharmacological properties.

Biological Activities

Benzofuran derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibited significant inhibitory effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHePG2 (liver cancer)11 - 17
Compound BMCF-7 (breast cancer)4.17 - 8.87
Compound CPC3 (prostate cancer)2.21

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds against specific cancer types .

The anticancer activity of benzofuran derivatives often involves the inhibition of key signaling pathways such as PI3K and VEGFR-2. For example, a study found that a related compound inhibited PI3K with an IC50 of 2.21 nM, showcasing its potential as a dual inhibitor targeting both PI3K and VEGFR pathways . Additionally, cell cycle arrest and apoptosis induction have been observed in treated cancer cells, indicating that these compounds may disrupt normal cellular processes leading to cancer cell death .

Case Studies

Several case studies have documented the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of benzofuran derivatives and evaluated their anticancer activity against multiple cell lines including HePG2 and MCF-7. The results indicated that certain derivatives had significant growth inhibitory effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of benzofuran derivatives on PI3K and VEGFR-2 pathways. The findings revealed that these compounds not only inhibited cancer cell proliferation but also showed promise in targeting critical enzymes involved in tumor growth and metastasis .

Comparison with Similar Compounds

Key Observations:

Substituent Complexity : The target compound’s benzofuran-2-carbonyl group distinguishes it from darifenacin, which uses a diphenylacetamide moiety for muscarinic receptor binding. This substitution may alter electron distribution and hydrogen-bonding capacity .

Dihydrobenzofuran vs. Benzofuran: Compared to 5-APDB (a psychoactive dihydrobenzofuran derivative), the target compound lacks the aminopropyl side chain critical for serotonin receptor activation, suggesting divergent biological targets .

Research Findings and Implications

Receptor Targeting : The dihydrobenzofuran group in darifenacin contributes to its selectivity for muscarinic receptors . By analogy, the target compound’s dihydrobenzofuran-5-yl group may similarly enhance affinity for hydrophobic binding pockets.

Metabolic Stability : The saturated dihydrobenzofuran ring may reduce oxidative metabolism compared to fully aromatic benzofurans, as seen in 5-APDB’s pharmacokinetic profile .

This contrasts with the flexible ethyl linker in darifenacin’s dihydrobenzofuran substituent .

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